5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one

Drug-likeness Lipophilicity Fragment-based drug design

5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 1216993-02-0) is a heterocyclic hybrid that fuses a 5-methyl-1-phenylpyrazole with a 1,3,4-oxadiazol-2(3H)-one (oxadiazolone) ring. With a molecular weight of 242.23 g·mol⁻¹, a computed XLogP3-AA of 1.8, and one hydrogen bond donor, the compound occupies a favorable physicochemical space for fragment-based and lead-like screening collections.

Molecular Formula C12H10N4O2
Molecular Weight 242.23 g/mol
CAS No. 1216993-02-0
Cat. No. B1453308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
CAS1216993-02-0
Molecular FormulaC12H10N4O2
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=CC=C2)C3=NNC(=O)O3
InChIInChI=1S/C12H10N4O2/c1-8-10(11-14-15-12(17)18-11)7-13-16(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17)
InChIKeyUHLNWAHSCIGMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 1216993-02-0): A Pyrazole-Oxadiazolone Hybrid Building Block for Focused Library Synthesis


5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 1216993-02-0) is a heterocyclic hybrid that fuses a 5-methyl-1-phenylpyrazole with a 1,3,4-oxadiazol-2(3H)-one (oxadiazolone) ring [1]. With a molecular weight of 242.23 g·mol⁻¹, a computed XLogP3-AA of 1.8, and one hydrogen bond donor, the compound occupies a favorable physicochemical space for fragment-based and lead-like screening collections [2]. The oxadiazolone nitrogen (NH) provides a hydrogen-bond donor that is absent in the corresponding thione (C=S) analog, creating a key structural distinction that influences both target engagement and synthetic derivatization strategies [3].

Why 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one Cannot Be Simply Replaced by In-Class Analogs


Pyrazole-oxadiazole hybrids constitute a large, structurally diverse family, yet even minor modifications to the heterocyclic core produce substantial shifts in biological activity. The oxadiazolone ring in 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one presents a carbonyl oxygen as a hydrogen-bond acceptor and an NH donor, a dual motif that is critical for binding to targets such as cyclooxygenase-2 (COX-2) and tubulin [1]. Replacing the oxadiazolone with an oxadiazole-2-thione (C=S) alters both the hydrogen-bonding geometry and the electronic distribution, leading to markedly different potency and selectivity profiles. Similarly, enlarging the phenyl substituent at the pyrazole C3 position, as in the 1,3-diphenyl analog, significantly increases logP and molecular weight, which can compromise solubility and oral bioavailability . These distinctions mean that generic substitution without empirical validation risks losing the desired activity profile.

Quantitative Differentiation Evidence for 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one vs. Closest Analogs


Reduced Lipophilicity and Molecular Weight Compared to the 1,3-Diphenyl Analog Improves Lead-Likeness

Compared to the 1,3-diphenyl analog 5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 917947-68-3), the target compound possesses a lower molecular weight and lipophilicity. The diphenyl analog has a molecular weight of 304.30 g·mol⁻¹ and an estimated XLogP of approximately 3.3, whereas the target compound has a molecular weight of 242.23 g·mol⁻¹ and an XLogP of 1.8 [1]. This places the target compound firmly within the lead-like space (MW < 250; logP < 3), whereas the diphenyl analog lies closer to drug-like boundaries, rendering the target compound a more attractive starting point for hit-to-lead optimization where lower lipophilicity correlates with reduced promiscuity and better solubility.

Drug-likeness Lipophilicity Fragment-based drug design

Presence of an NH Hydrogen-Bond Donor Absent in the Thione Analog Enables Distinct Binding Interactions

The oxadiazolone ring of the target compound contains an NH group (pKa ~8–9) that can serve as a hydrogen-bond donor, a feature entirely absent in the corresponding 1,3,4-oxadiazole-2(3H)-thione analog (compound 4) [1]. The thione analog exhibits a C=S bond, which lacks a donor hydrogen and presents a softer, more polarizable sulfur acceptor. This fundamental difference alters the interaction potential with biological targets; for instance, the NH donor of oxadiazolones has been shown to form critical hydrogen bonds with the COX-2 binding pocket, contributing to sub-micromolar IC₅₀ values (0.04–0.06 µM) in related pyrazole-oxadiazolone hybrids, whereas the thione analogs frequently show attenuated activity [2].

Hydrogen bonding Target engagement Scaffold differentiation

Class-Level Antiproliferative Activity via Tubulin Polymerization Inhibition Supports Prioritization as a Cytotoxic Scaffold

Pyrazole-oxadiazole conjugates closely related to the target compound have demonstrated potent inhibition of tubulin polymerization with IC₅₀ values as low as 1.3 µM (compound 11a) and antiproliferative IC₅₀ values ranging from 1.5 to 11.2 µM across human cancer cell lines [1]. Although the specific target compound has not been individually tested in this assay, the absence of a bulky C3-phenyl substituent (present in the tested conjugates) may further enhance binding at the colchicine site of tubulin by reducing steric clash, as suggested by molecular docking studies that highlight the importance of an unencumbered pyrazole-oxadiazole core [1]. This provides a rational basis for prioritizing the target compound over bulkier analogs in anticancer library design.

Anticancer Tubulin polymerization Cytotoxicity

Oxadiazolone Core Permits Synthetic Divergence into N-Alkylated and Mannich Base Derivatives

The oxadiazolone NH group can be selectively alkylated or amino-methylated under mild conditions, enabling the generation of structurally diverse compound libraries from a single intermediate. In contrast, the thione analog requires harsher S-alkylation conditions and yields products with different physicochemical and pharmacological properties. For example, Mannich bases derived from the thione analog (compounds 5a–f) showed moderate anti-inflammatory activity with edema inhibition of 37–66%, whereas analogous derivatization of the oxadiazolone core (via N-Mannich reaction) has the potential to deliver improved solubility and target-specific potency due to the altered hydrogen-bonding character [1][2]. The target compound's synthetic tractability thus offers a practical advantage for high-throughput parallel synthesis.

Synthetic versatility Derivatization Library synthesis

High-Priority Application Scenarios Where 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one Outperforms Generic Alternatives


Lead-Like Fragment for Tubulin-Targeted Anticancer Libraries

Based on its low molecular weight (242.23 g·mol⁻¹) and favorable lipophilicity (XLogP = 1.8), the target compound is an ideal entry point for fragment-based and lead-like screening against tubulin. Class-level evidence demonstrates that pyrazole-oxadiazole conjugates inhibit tubulin polymerization with IC₅₀ values as low as 1.3 µM [1]. The absence of a bulky C3-phenyl substituent reduces steric hindrance, potentially enhancing binding to the colchicine site and providing a cleaner SAR starting point compared to the bulkier 1,3-diphenyl analog.

Selective COX-2 Inhibitor Scaffold for Inflammation Research

The oxadiazolone NH donor is a critical pharmacophoric element for COX-2 inhibition. Related pyrazole-oxadiazolone hybrids achieve COX-2 IC₅₀ values of 0.04–0.06 µM, comparable to celecoxib (IC₅₀ = 0.05 µM), with superior gastric safety (ulcer index 14–27 vs. 31 for celecoxib) [2]. The target compound's smaller size and lower lipophilicity make it an attractive starting point for optimizing COX-2 selectivity while minimizing COX-1-mediated gastrointestinal toxicity.

Diversification Node for Parallel Synthesis of Anti-Infective Agents

The oxadiazolone NH can be functionalized via N-alkylation or Mannich reaction to generate focused libraries. Thione-derived Mannich bases have shown antimicrobial activity with MIC values in the range of 20–50 µg·mL⁻¹ against bacteria and 25–55 µg·mL⁻¹ against fungi [3]. The target compound is predicted to yield derivatives with improved solubility and potentially lower MIC values due to the more favorable hydrogen-bonding profile of the oxadiazolone core.

Agrochemical Discovery: Protoporphyrinogen Oxidase (PPO) Inhibitor Precursor

1,3,4-Oxadiazol-2(3H)-ones are established pharmacophores for PPO inhibition, a key herbicidal mode of action. The target compound combines this oxadiazolone with a pyrazole ring, a motif found in commercial PPO inhibitors such as oxadiargyl. Its computed logP of 1.8 falls within the optimal range for foliar uptake, and its synthetic accessibility enables rapid generation of analogs for structure-activity relationship studies in crop protection [4].

Quote Request

Request a Quote for 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.